1-Ethyl-4-(4-nitrobenzyl)piperazine
Overview
Description
1-Ethyl-4-(4-nitrobenzyl)piperazine is an organic compound with the molecular formula C13H19N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Ethyl-4-(4-nitrobenzyl)piperazine is represented by the SMILES stringO=C(N(CC1)CCN1CC)C2=CC=C(N+=O)C=C2
. The molecular weight is 249.31 g/mol .
Scientific Research Applications
Structural Analysis and Crystallography
Structural studies of compounds related to 1-Ethyl-4-(4-nitrobenzyl)piperazine reveal insights into their molecular conformations. For example, in the study of a title compound, the piperazine ring was observed in a chair conformation, illustrating the structural flexibility and potential for interaction within molecular frameworks. This structural insight is crucial for understanding molecular interactions and packing in the crystal structure, highlighted by weak C—H⋯O and π–π stacking interactions (Yao Wang et al., 2010).
Chemical Synthesis and Reactivity
Research into the chemical reactivity of compounds structurally similar to 1-Ethyl-4-(4-nitrobenzyl)piperazine has led to observations on kinetic behaviors in chemical reactions. For instance, studies on the aminolysis of 4-nitrophenylacetate by N-methylbenzylamine and the Michael addition of piperazine to N-ethylmaleimide provide insights into the influence of microenvironment conditions on reaction rates (E. Fernández et al., 2005).
Pharmacological Applications
Several studies have synthesized derivatives of 1-Ethyl-4-(4-nitrobenzyl)piperazine with potential pharmacological applications. For example, compounds with the 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazine structure have been evaluated for their cardiotropic activity, revealing significant antiarrhythmic activity in specific models (G. Mokrov et al., 2019).
Antimicrobial and Antifungal Activities
Synthetic efforts have also led to the discovery of novel derivatives with promising antimicrobial and antifungal activities. For instance, a study on the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives demonstrated moderate to good activities against various bacterial and fungal strains (Rahul P. Jadhav et al., 2017).
Antioxidant Properties in Polymers
Research into the incorporation of hindered-phenol-containing amine moieties, similar in structure to 1-Ethyl-4-(4-nitrobenzyl)piperazine, into polypropylene copolymers has shown that these compounds can significantly enhance the thermooxidative stability of the polymers, offering a new avenue for the development of advanced polymer materials with improved performance characteristics (Jigar Desai et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-ethyl-4-[(4-nitrophenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-14-7-9-15(10-8-14)11-12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJUIMZPXQQQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355150 | |
Record name | 1-Ethyl-4-(4-nitrobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(4-nitrobenzyl)piperazine | |
CAS RN |
414880-35-6 | |
Record name | 1-Ethyl-4-(4-nitrobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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